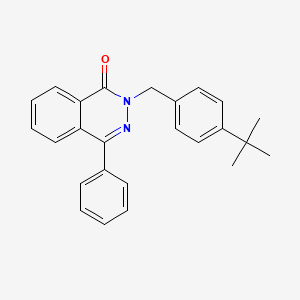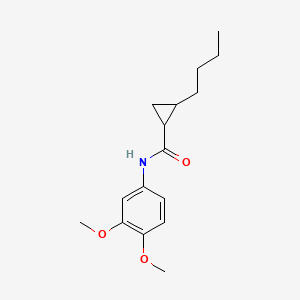![molecular formula C17H13N3O3S B10875059 4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10875059.png)
4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound that features a phthalazine moiety linked to a benzoic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization.
Attachment of the Sulfanyl Group: The phthalazine derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride under acidic conditions.
Coupling with Benzoic Acid Derivative: Finally, the acetylated phthalazine derivative is coupled with a benzoic acid derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
科学的研究の応用
4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Aminobenzoic Acid: A simpler analog without the phthalazine and sulfanyl groups.
Phthalazine Derivatives: Compounds with similar phthalazine cores but different substituents.
Sulfonamides: Compounds with similar sulfanyl groups but different aromatic backbones.
Uniqueness
4-{[2-(1-PHTHALAZINYLSULFANYL)ACETYL]AMINO}BENZOIC ACID is unique due to the combination of its phthalazine moiety, sulfanyl group, and benzoic acid derivative. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds.
特性
分子式 |
C17H13N3O3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[(2-phthalazin-1-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O3S/c21-15(19-13-7-5-11(6-8-13)17(22)23)10-24-16-14-4-2-1-3-12(14)9-18-20-16/h1-9H,10H2,(H,19,21)(H,22,23) |
InChIキー |
HXIABPFSFLXKMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B10874980.png)

![N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10874992.png)
![(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B10875005.png)
![4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate](/img/structure/B10875011.png)


![4-[3-(2-Hydroxy-5-nitrophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875021.png)
![N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B10875027.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875030.png)
![6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10875033.png)
![4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10875038.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875051.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
